N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide
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Overview
Description
N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with ethoxy groups and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea, followed by ethoxylation to introduce the ethoxy groups at the 2 and 4 positions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with the pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the benzene ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base.
Major Products
Oxidation: Products may include 4-methoxy-2,3-dimethylbenzoic acid.
Reduction: Products may include N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenamine.
Substitution: Products depend on the nucleophile used, such as N-(2,4-diaminopyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its sulfonamide group is known for antibacterial properties, and the pyrimidine ring is a common motif in many pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The sulfonamide group could mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- N-(2,4-diethoxypyrimidin-5-yl)-4-hydroxy-2,3-dimethylbenzenesulfonamide
Uniqueness
N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to the specific combination of ethoxy groups on the pyrimidine ring and the methoxy group on the benzene ring. This combination may confer unique chemical properties and biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-6-24-16-13(10-18-17(19-16)25-7-2)20-26(21,22)15-9-8-14(23-5)11(3)12(15)4/h8-10,20H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYCANNYIYXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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